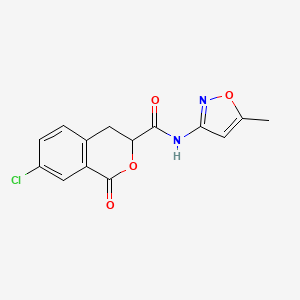
2-benzyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone
Descripción general
Descripción
Synthesis Analysis
Quinazolinones, including derivatives like 2-benzyl-3-(2,6-dichlorophenyl)-4(3H)-quinazolinone, can be synthesized through several methods. Rabilloud and Sillion (1980) describe a synthesis approach involving the use of triphenyl phosphite and pyridine as a cyclising medium to produce 2,3-disubstituted 4-(3H)quinazolinones under mild conditions (Rabilloud & Sillion, 1980). Heravi et al. (2009) report a rapid and efficient synthesis under ultrasonic irradiation using silica-supported Preyssler nanoparticles, highlighting a green and reusable catalyst for quinazolinone synthesis (Heravi et al., 2009).
Molecular Structure Analysis
The molecular structure of quinazolinones is characterized by a fused benzene and pyrimidine ring. This structure contributes to the compound's chemical stability and biological activities. Yong (2005) discusses the crystal structure of a quinazolinone compound, providing insights into the compound's three-dimensional arrangement and the interactions that stabilize its structure (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones participate in various chemical reactions, contributing to their versatility in synthetic chemistry. Smith et al. (1996) explore the lithiation of quinazolinones, demonstrating the introduction of substituents into the quinazolinone nucleus, which is crucial for modifying the compound's physical and chemical properties (Smith et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A class of 2-azetidinyl-4-quinazolinones derived from 2-[2-(2,6-dichlorophenyl)amino]phenyl acetic acid was synthesized, showing pronounced antimicrobial activity. The antimicrobial efficacy was particularly notable when 4-Cl and 4-OCH3 groups were present, highlighting the potential of these compounds in developing new antimicrobial agents (Patel & Patel, 2011).
Antitumor Activity
Novel 3-benzyl-substituted-4(3H)-quinazolinones were designed, synthesized, and evaluated for in vitro antitumor activity. Several compounds demonstrated significant broad-spectrum antitumor activity, outperforming the positive control 5-FU. This research points to the quinazolinone scaffold's potential in cancer therapy, suggesting these derivatives could serve as leads for further anticancer drug development (Al-Suwaidan et al., 2016).
Photoinduced Elimination Studies
Research on 2,3-dihydro-2-tert-butyl-3-benzyl-4(1H)-quinazolinone demonstrated photoinduced elimination via a radical mechanism under photochemical conditions. This process, verified through theoretical calculations and radical trapping experiments, underscores the compound's potential in photochemical applications and as a probe in studying radical mechanisms (Cabrera-Rivera et al., 2012).
Solid-phase Synthesis and Catalysis
A new method for solid-phase synthesis of 2,6- and 2,7-diamino-4(3H)-quinazolinones via palladium-catalyzed amination was described. This technique is pivotal for constructing combinatorial libraries containing the 4(3H)-quinazolinone moiety, showcasing the compound's versatility in facilitating the development of diverse pharmacologically active agents (Weber et al., 2003).
Antimicrobial and Antifungal Activities
Synthesis and evaluation of (4-oxo-thiazolidinyl)quinazolin-4(3H)ones derivatives of 2-((2,6-dichlorophenyl)amino)phenylacetic acid demonstrated significant antibacterial and antifungal activities. Compounds with 4-OCH3 and 3,4,5-(OCH3)3 groups exhibited strong activity, comparable to standard drugs. This work contributes to the search for new antimicrobial agents capable of overcoming resistant strains (Patel & Patel, 2007).
Propiedades
IUPAC Name |
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O/c22-16-10-6-11-17(23)20(16)25-19(13-14-7-2-1-3-8-14)24-18-12-5-4-9-15(18)21(25)26/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHRXULHMJOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=C(C=CC=C4Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-3-(2,6-dichlorophenyl)quinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B4626112.png)
![methyl 3-{[(2-chlorophenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4626117.png)
![1-methyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-1H-benzimidazole](/img/structure/B4626119.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4626134.png)
![2-[({5-[2-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)methyl]-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4626136.png)
![1-(4-tert-butylbenzyl)-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4626152.png)
![1-(4-chlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626164.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylacrylamide](/img/structure/B4626169.png)
![2-{[2-(2,4-dimethylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4626180.png)

![2-(4-chloro-3-methylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B4626192.png)
![1-(4-fluorophenyl)-4-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperazine](/img/structure/B4626198.png)